Methyl 4-cyano-4-((4-fluorophenyl)amino)piperidine-1-carboxylate
Description
Molecular Architecture and Substituent Configuration Analysis
The molecular formula of methyl 4-cyano-4-((4-fluorophenyl)amino)piperidine-1-carboxylate is C₁₄H₁₆FN₃O₂ , with a piperidine ring serving as the central scaffold. The 1-position is occupied by a methyl carboxylate group, while the 4-position hosts a cyano group and a 4-fluorophenylamino substituent. This substitution pattern creates a sterically congested environment, forcing the piperidine ring into specific conformations to minimize nonbonded interactions.
| Property | Value |
|---|---|
| CAS Number | 85098-75-5 |
| Molecular Weight | 277.295 g/mol |
| LogP | 2.02 |
| InChI Key | JDDRRUBKMLAPOQ-UHFFFAOYSA-N |
The cyano group at the 4-position introduces significant electron-withdrawing effects, polarizing the adjacent nitrogen atom and influencing the hybridization of the piperidine ring’s nitrogen. This polarization enhances the sp² character of the nitrogen lone pair, which aligns with the carbonyl π-orbital of the methyl carboxylate group. The 4-fluorophenylamino substituent contributes additional steric bulk and electronic effects, with the fluorine atom engaging in hydrogen-bonding interactions or dipole-dipole interactions in crystalline states.
The spatial arrangement of substituents imposes constraints on the piperidine ring’s flexibility. For instance, the equatorial orientation of the 4-fluorophenylamino group would create steric clashes with the methyl carboxylate at the 1-position, favoring an axial orientation instead. This preference is consistent with computational studies of analogous N-acylpiperidines, where axial substituents reduce steric strain by 1.1–1.5 kcal/mol compared to equatorial orientations.
Properties
CAS No. |
85098-75-5 |
|---|---|
Molecular Formula |
C14H16FN3O2 |
Molecular Weight |
277.29 g/mol |
IUPAC Name |
methyl 4-cyano-4-(4-fluoroanilino)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H16FN3O2/c1-20-13(19)18-8-6-14(10-16,7-9-18)17-12-4-2-11(15)3-5-12/h2-5,17H,6-9H2,1H3 |
InChI Key |
JDDRRUBKMLAPOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCC(CC1)(C#N)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-cyano-4-((4-fluorophenyl)amino)piperidine-1-carboxylate typically involves the following steps:
Reaction of 4-Fluoroaniline with Piperidine-1-Carboxylate :
- Starting Materials : 4-fluoroaniline and piperidine-1-carboxylate.
- Catalyst : A suitable catalyst, such as palladium on carbon (Pd/C), is used to facilitate the reaction.
- Solvent : Common solvents include dimethylformamide (DMF) or tetrahydrofuran (THF).
- Reaction Conditions : Controlled temperature (typically between 60°C and 80°C) and atmospheric pressure are maintained to optimize yield.
-
- A cyano group is introduced using cyanogen bromide or other nitrile precursors under basic conditions.
- The reaction may involve triethylamine or sodium hydroxide as a base.
-
- The crude product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) or recrystallization.
Industrial Production Methods
In industrial settings, large-scale synthesis of this compound incorporates automated processes for consistency in quality and throughput:
-
- Automated reactors ensure precise control over reaction parameters such as temperature, pressure, and reagent addition.
Advanced Purification Techniques :
- Techniques like preparative chromatography and distillation are employed to achieve high purity levels (>95%).
-
- Reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Comparative Analysis of Reaction Conditions
| Parameter | Laboratory Synthesis | Industrial Production |
|---|---|---|
| Temperature | 60–80°C | Precisely controlled via automation |
| Pressure | Atmospheric | Adjustable for scalability |
| Catalyst | Pd/C | Industrial-grade catalysts |
| Solvent | DMF or THF | Bulk solvents |
| Purification | HPLC/Recrystallization | Preparative chromatography |
Notes on Challenges and Improvements
-
- Loss of fluorine during processing.
- Formation of unwanted isomers.
- High cost of fluorinated starting materials.
-
- Use of fluorine-efficient methods to reduce waste.
- Optimization of reaction pathways to minimize by-products.
Research Findings
Recent studies have highlighted innovative approaches for synthesizing similar piperidine derivatives:
Use of Green Chemistry Principles :
- Solvent-free reactions or use of environmentally friendly solvents like ethanol.
-
- Development of novel catalysts that improve reaction efficiency while reducing toxic waste.
-
- Transition from batch to continuous flow systems for better scalability in industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyano-4-((4-fluorophenyl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the cyano or fluorophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, amines, and oxides. These products have significant applications in pharmaceuticals and chemical research .
Scientific Research Applications
Methyl 4-cyano-4-((4-fluorophenyl)amino)piperidine-1-carboxylate is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-cyano-4-((4-fluorophenyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Methyl 4-cyano-4-((4-fluorophenyl)amino)piperidine-1-carboxylate with structurally related analogs:
Key Structural and Functional Comparisons
Ester Group Variations :
- The methyl ester in the target compound offers lower steric hindrance compared to tert-butyl esters (e.g., AB6678), which may enhance reactivity in nucleophilic substitution or hydrolysis reactions .
- Ethyl esters (e.g., ) provide intermediate steric effects and stability, balancing reactivity and solubility .
Substituent Effects: Cyano vs. In contrast, the carbamoyl group in increases hydrophilicity, favoring solubility but reducing membrane permeability . Halogen Substitution: Fluorine (small, electronegative) vs. bromine (larger, polarizable) influences lipophilicity (logP) and metabolic stability. Fluorinated analogs are typically more resistant to oxidative metabolism .
Aromatic vs.
Safety data for analogs (e.g., ) highlight hazards such as skin/eye irritation, emphasizing proper handling for pharmaceutical intermediates .
Biological Activity
Methyl 4-cyano-4-((4-fluorophenyl)amino)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Fluorophenyl group : A phenyl ring substituted with a fluorine atom, enhancing lipophilicity.
- Cyano and carboxylate groups : These functional groups are critical for the compound's reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to its interaction with various molecular targets in biological systems. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly through:
- Inhibition of Receptors : It may exhibit antagonistic properties on specific receptors involved in neurological pathways.
- Enzyme Modulation : Potential inhibition of enzymes related to metabolic pathways has been indicated in some studies.
Anticancer Activity
Recent research has highlighted the potential anticancer properties of this compound. In vitro studies have shown promising results against various cancer cell lines:
| Cell Line | IC50 (μM) | Reference Compound | IC50 (μM) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 18.36 | Tamoxifen | 23.31 |
| CAKI-1 (Renal Cancer) | 0.64 | Sorafenib | 0.19 |
| HepG2 (Liver Cancer) | 27.48 | Doxorubicin | 30.09 |
These results indicate that the compound exhibits significant cytotoxicity against cancer cells, suggesting its potential as a therapeutic agent in oncology .
Neuroprotective Effects
The compound has also been investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels could contribute to neuroprotection, although specific mechanisms remain to be elucidated .
Case Studies
- Study on Anticancer Activity : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation, with a notable selectivity index against non-cancerous cells .
- Neuroprotective Study : In an experimental model of Alzheimer's disease, the compound showed potential in reducing neuroinflammation and protecting neuronal cells from apoptosis, indicating its promise as a neuroprotective agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
